4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, making them significant in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . They are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Mode of Action
It’s known that pyrimidine derivatives interact with their targets to exert their effects
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways depending on their specific targets
Result of Action
Some pyrimidine derivatives have been found to present better anti-fibrotic activities than certain standard drugs . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclobutyl and cyclopropyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Attachment of the piperazinyl group: This step involves the nucleophilic substitution reaction of a piperazine derivative with the pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
4-cyclobutyl-6-(piperazin-1-yl)pyrimidine: Another pyrimidine derivative with similar structural features.
Uniqueness
4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific combination of cyclobutyl, cyclopropyl, and piperazinyl groups, which may confer distinct pharmacological properties and biological activities.
Properties
IUPAC Name |
4-cyclobutyl-2-cyclopropyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-3-14(4-1)16-13-17(23-18(22-16)15-5-6-15)24-9-11-25(12-10-24)19-20-7-2-8-21-19/h2,7-8,13-15H,1,3-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTHPUKRKOQWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC(=N2)C3CC3)N4CCN(CC4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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